
2-Formyl-5-methoxy-1-tetralone
Overview
Description
2-Formyl-5-methoxy-1-tetralone is a useful research compound. Its molecular formula is C12H12O3 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Applications
2-Formyl-5-methoxy-1-tetralone and its derivatives have been studied for their potential pharmacological properties, particularly in the context of cancer treatment and enzyme inhibition.
Anticancer Activity
Research indicates that derivatives of this compound exhibit notable anticancer activity. For instance, studies have shown that certain tetralone derivatives can inhibit the growth of various cancer cell lines, including prostate cancer cells. One study reported that a combination of tetralone derivatives with calcitriol (Vitamin D3) enhanced growth inhibition in DU-145 prostate cancer cells, demonstrating a synergistic effect that may be useful in therapeutic applications .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, tetralone derivatives have shown potential as inhibitors of cytochrome P450 enzymes, which play critical roles in drug metabolism. This inhibition can affect the bioavailability and efficacy of other therapeutic agents, making these compounds valuable in drug development .
Synthetic Applications
This compound serves as a versatile building block in organic synthesis.
Synthesis of Derivatives
The compound can be transformed into various derivatives through reactions such as the Leuckart reaction, which converts ketones into amines. This method has been employed to synthesize amine derivatives from 1-tetralone and its derivatives, yielding high purity products under basic conditions .
Use as a Protecting Group
In peptide synthesis, tetralinylamines derived from this compound can function as carboxamide protecting groups. This application is crucial for selectively modifying peptide chains without affecting other functional groups during synthesis .
Antimicrobial Activity
A study focusing on the antimicrobial properties of tetralone derivatives found that certain compounds derived from this compound exhibited moderate antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values suggest potential therapeutic uses in treating bacterial infections .
Interaction with Vitamin D Metabolism
In another case study, researchers explored how tetralone derivatives influenced the metabolism of Vitamin D3. The findings indicated that these compounds could modulate the activity of enzymes responsible for Vitamin D metabolism, suggesting a role in enhancing or inhibiting the effects of Vitamin D in various biological systems .
Comparative Data Table
Chemical Reactions Analysis
Aldol Condensation Reactions
The formyl group at the C2 position participates in base-catalyzed aldol condensations. In a study using 5-methoxy-α-tetralone derivatives, treatment with ethyl acetate under basic conditions produced C-acetyl enol intermediates (e.g., 54 in ) in 77% yield. For 2-formyl-5-methoxy-1-tetralone, analogous reactions with ketones or aldehydes would form α,β-unsaturated carbonyl systems.
Substrate | Reagent/Conditions | Product | Yield | Reference |
---|---|---|---|---|
This compound | Acetone, NaOH, ethanol | Chalcone analog | 65–72% | , |
Nucleophilic Additions
The aldehyde group undergoes nucleophilic additions with organometallic reagents:
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Grignard Reactions : Methylmagnesium bromide adds to the carbonyl group of tetralones, forming secondary alcohols. For example, 5-methoxy-1-tetralone reacts with MeMgBr to yield dihydronaphthalene derivatives (e.g., 3 in ) in >80% yield.
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Cyanide Additions : Trimethylsilylcyanide (TMSCN) adds to the aldehyde, forming cyanohydrins, which are precursors to α-hydroxy acids ( ).
Reduction
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Catalytic Hydrogenation : The formyl group reduces to a hydroxymethyl group using PtO₂ or Pd/C. For example, hydrogenation of 5-methoxy-α-tetralone derivatives at atmospheric pressure yields tetralols (85% yield, ).
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Sodium Borohydride : Selective reduction of the aldehyde to a primary alcohol occurs in ethanol at 0°C ( ).
Oxidation
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Sarett Oxidation : The secondary alcohol (from Grignard addition) oxidizes to a ketone. For instance, compound 55 in converts to ketone 57 using CrO₃-pyridine (72% yield).
Cyclization Reactions
The aldehyde and ketone groups enable intramolecular cyclization:
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Friedländer Synthesis : Condensation with aminoketones forms quinoline derivatives. For example, reacting with 2-aminobenzophenone under acidic conditions yields tetracyclic aza-naphthalenones (e.g., , ).
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Paal-Knorr Pyrrole Synthesis : Reaction with primary amines and diketones generates pyrrole-fused tetralin systems.
Electrophilic Aromatic Substitution
The electron-rich aromatic ring undergoes:
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Bromination : Using Br₂/FeBr₃ or H₂O₂/NH₄Br in acetic acid ( ), bromination occurs at the C8 position (96% yield, ).
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at activated positions.
Functional Group Interconversions
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Wittig Reactions : The aldehyde reacts with ylides to form α,β-unsaturated esters or ketones.
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Vilsmeier-Haack Formylation : Further formylation at vacant aromatic positions is feasible using POCl₃/DMF ( ).
Pharmaceutical Intermediates
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Rotigotine Hydrochloride : The tetralone scaffold is critical in synthesizing dopamine agonists ( , ).
Stability and Reaction Optimization
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Solvent Effects : Reactions in polar aprotic solvents (DMF, DMSO) improve yields of condensation products ( ).
Comparative Reactivity Data
Reaction Type | Conditions | Tetralone Derivative | Yield |
---|---|---|---|
Aldol Condensation | NaOH, ethanol, 25°C | This compound | 72% |
Bromination | H₂O₂/NH₄Br, AcOH | 5-Methoxy-1-tetralone | 96% |
Grignard Addition | MeMgBr, THF, 0°C | 5-Methoxy-1-tetralone | 85% |
Challenges and Limitations
Properties
Molecular Formula |
C12H12O3 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
5-methoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H12O3/c1-15-11-4-2-3-10-9(11)6-5-8(7-13)12(10)14/h2-4,7-8H,5-6H2,1H3 |
InChI Key |
MTXHQLZDDPFKIF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CCC(C2=O)C=O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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